(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S2/c1-27-18(23)11-22-14-5-4-13(31(2,25)26)10-17(14)30-20(22)21-19(24)12-3-6-15-16(9-12)29-8-7-28-15/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYIRAPAODUCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H18N2O6S, with a molecular weight of 414.43 g/mol. Its structure includes a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine ring, which are known to contribute to various biological activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways. For instance, it could interact with acetylcholinesterase or other hydrolases, leading to altered metabolic processes.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems.
- Antibacterial Effects : The compound has shown promise in inhibiting the growth of various bacteria. Its structural features allow it to disrupt bacterial cell wall synthesis or interfere with metabolic functions .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using several assays:
| Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 45 | |
| ABTS Radical Scavenging | 40 | |
| Lipid Peroxidation Inhibition | 70% at 100 µg/mL |
These results indicate that the compound possesses significant antioxidant activity comparable to known standards.
Antibacterial Activity
The antibacterial effects were tested against several strains of bacteria using the broth microdilution method. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has variable efficacy against different bacterial strains.
Study on Antioxidant Properties
A recent study investigated the antioxidant properties of various derivatives of benzo[d]thiazole compounds. The findings indicated that modifications in the structure significantly influenced the antioxidant capacity. Specifically, compounds with methylsulfonyl groups demonstrated enhanced radical scavenging abilities compared to their counterparts without this moiety .
Study on Antibacterial Efficacy
In another study focused on the antibacterial effects of benzothiazole derivatives, this compound was highlighted for its promising activity against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa . This underscores its potential as a lead compound for developing new antibacterial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its methylsulfonyl and benzodioxane-carbonylimino substituents. Key analogues include:
- This group may improve binding to sulfonylurea receptors or enzymes.
- Benzodioxane vs.
Physicochemical and Spectroscopic Comparisons
- NMR Profiling : Analogous benzothiazole derivatives (e.g., compounds 1 and 7 in ) show nearly identical chemical shifts in most regions except positions 29–36 and 39–44, suggesting that substituent variations (e.g., methylsulfonyl vs. hydrogen) alter local electronic environments without disrupting the core scaffold .
- Solubility and Stability : The methyl ester and methylsulfonyl groups likely increase hydrophilicity compared to fully aromatic benzothiazoles, though precise data (e.g., logP, pKa) are unavailable for the target compound .
Bioactivity and Target Interactions
- Mode of Action : Hierarchical clustering of bioactivity profiles () indicates that structural similarity correlates with shared targets. For example, sulfonyl-containing compounds (e.g., pesticides in ) inhibit acetolactate synthase, while thiazole-carbamates () target proteases or kinases . The target compound’s bioactivity remains uncharacterized but may align with these mechanisms.
- Protein Binding: The benzodioxane-carbonylimino group could mimic natural ligands in enzyme active sites, akin to how triazine derivatives mimic adenine in herbicide targets .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate, and how can they be addressed methodologically?
- Synthesis Challenges : The compound’s Z-configuration and complex heterocyclic framework (benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine) require precise control over stereochemistry and regioselectivity.
- Methodological Solutions :
- Use hydrazine-mediated imine formation (as in benzothiazolyl hydrazone synthesis) to stabilize intermediates .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to favor Z-isomer formation, monitored via TLC and HPLC .
- Purify via recrystallization from ethyl acetate/ethanol mixtures to isolate stereoisomers .
Q. How can researchers validate the stereochemical integrity of the Z-configuration in this compound?
- Analytical Strategies :
- NMR Spectroscopy : Compare coupling constants (e.g., values for imino protons) with known Z/E benchmarks .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement .
- Circular Dichroism (CD) : Detect chiral centers induced by the Z-configuration .
Q. What are the recommended protocols for characterizing the methylsulfonyl and dihydrobenzo[b][1,4]dioxine moieties?
- Techniques :
- FTIR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₂H₂₁N₃O₆S derivative in ).
- Elemental Analysis : Verify sulfur and oxygen content .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of this compound’s synthesis?
- Experimental Design :
- Apply Design of Experiments (DoE) to screen variables (catalyst loading, solvent ratio, reaction time) .
- Use Bayesian algorithms to predict optimal conditions, reducing trial runs by 30–50% compared to manual optimization .
- Validate with small-scale flow chemistry setups for reproducibility .
Q. What computational tools are effective for studying the compound’s potential as a bioactive agent?
- Methods :
- Molecular Docking : Screen against targets like diabetes-related enzymes (e.g., α-glucosidase) using AutoDock Vina, referencing indeno[1,2-c]pyrazol-4-one docking protocols .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations : Assess stability in biological membranes using GROMACS .
Q. How can researchers resolve contradictions in biological activity data caused by impurities or isomerization?
- Troubleshooting :
- HPLC-PDA : Detect trace impurities (e.g., E-isomer or hydrolyzed byproducts) with photodiode array detection .
- Stability Studies : Monitor isomerization under physiological conditions (pH 7.4, 37°C) via LC-MS .
- Bioassay Controls : Include enantiomerically pure standards to isolate activity contributions .
Q. What strategies mitigate environmental and safety risks during large-scale synthesis?
- Safety Protocols :
- Use closed-system flow reactors to minimize exposure to toxic intermediates (e.g., hydrazine derivatives) .
- Implement EHS-compliant waste disposal for sulfonyl-containing byproducts, partnering with certified treatment facilities .
- Follow P210/P264 safety codes for handling flammable reagents (e.g., methanol, acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
